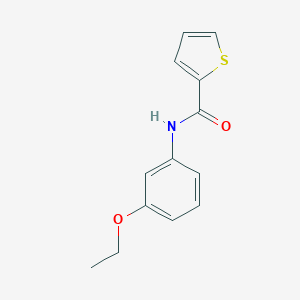
N-(3-ethoxyphenyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethoxyphenyl)thiophene-2-carboxamide, also known as ETCA, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of thiophene derivatives, which have shown promising results in various fields of research such as medicinal chemistry, materials science, and organic electronics.
作用机制
The mechanism of action of N-(3-ethoxyphenyl)thiophene-2-carboxamide is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
N-(3-ethoxyphenyl)thiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce the activity of certain enzymes such as COX-2 and lipoxygenase (LOX). In addition, it has been shown to modulate the activity of certain receptors such as GABA receptors and serotonin receptors.
实验室实验的优点和局限性
N-(3-ethoxyphenyl)thiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields of research. However, there are also some limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-(3-ethoxyphenyl)thiophene-2-carboxamide. In medicinal chemistry, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. In materials science, further studies are needed to explore its potential use in the synthesis of novel materials such as metal-organic frameworks and covalent organic frameworks. In addition, further studies are needed to explore its potential use in other fields of research such as organic electronics and catalysis.
合成方法
The synthesis of N-(3-ethoxyphenyl)thiophene-2-carboxamide involves the reaction between 3-ethoxyaniline and thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into N-(3-ethoxyphenyl)thiophene-2-carboxamide by the addition of a strong acid such as hydrochloric acid. The yield of N-(3-ethoxyphenyl)thiophene-2-carboxamide can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学研究应用
N-(3-ethoxyphenyl)thiophene-2-carboxamide has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, N-(3-ethoxyphenyl)thiophene-2-carboxamide has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
In materials science, N-(3-ethoxyphenyl)thiophene-2-carboxamide has been studied for its potential use in organic electronics such as organic field-effect transistors and organic light-emitting diodes. It has also been studied for its potential use in the synthesis of novel materials such as metal-organic frameworks and covalent organic frameworks.
属性
产品名称 |
N-(3-ethoxyphenyl)thiophene-2-carboxamide |
|---|---|
分子式 |
C13H13NO2S |
分子量 |
247.31 g/mol |
IUPAC 名称 |
N-(3-ethoxyphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H13NO2S/c1-2-16-11-6-3-5-10(9-11)14-13(15)12-7-4-8-17-12/h3-9H,2H2,1H3,(H,14,15) |
InChI 键 |
UWMDSJLXTFBQHQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CS2 |
规范 SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267921.png)
![10-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267922.png)
![10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267923.png)
![10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267925.png)
![10-(4-chlorophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267929.png)
![10-(4-chlorophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267930.png)
![8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267943.png)
![8-(2,4-dimethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267948.png)
![8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267949.png)
![8-(4-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267950.png)
![8-(2-chlorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267951.png)
![8-(2-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267952.png)
![8-(3-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267953.png)
![8-(4-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267954.png)